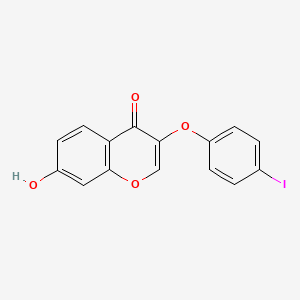

7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one

Vue d'ensemble

Description

“7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one” is a chemical compound with the molecular formula C16H11IO4 . It is also known as XAP044 .

Synthesis Analysis

The compound was identified via a high throughput screening effort . It is the first mGlu7-selective antagonist that binds within the Venus Flytrap Domain (VFTD) close to the binding site of the orthosteric agonist L-glutamate .Molecular Structure Analysis

The compound has a molecular weight of 394.164 . It does not act via the seven-transmembrane region but rather via a binding pocket localized in mGlu7’s extracellular Venus flytrap domain, a region generally known for orthosteric agonist binding .Applications De Recherche Scientifique

Synthesis Techniques

Research has demonstrated innovative synthetic methodologies involving compounds structurally related to 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one. For instance, a gold-catalyzed hydrogen bond-directed tandem cyclization strategy was developed to synthesize indeno-chromen-4-one derivatives, highlighting the importance of hydrogen bonds in controlling selectivity (Jiang et al., 2016). Another study focused on the spectral analysis and DFT investigation of benzopyran analogues, which are structurally similar to 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one, revealing insights into their photovoltaic efficiency and interaction with graphene (Al-Otaibi et al., 2020).

Material Science Applications

In material science, hydroxyphenol derivatives, including compounds related to 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one, have been utilized as reducing agents in the synthesis of gold nanoparticles with varied morphologies (Lee & Park, 2011). These findings suggest potential applications in biomedical imaging and therapy.

Biological and Pharmacological Research

In pharmacological research, derivatives of 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one have been explored for their biological activities. For example, a study reported the synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one and its derivatives, revealing significant cytotoxic and bactericidal activities among the synthesized compounds (Khan et al., 2003). Another study demonstrated the potential antihyperlipidemic properties of a compound structurally related to 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one in hyperlipidemic rats, indicating its potential as an antihyperlipidemic agent (Prasetyastuti et al., 2021).

Safety And Hazards

Orientations Futures

The compound has demonstrated good brain exposure and wide spectrum anti-stress and antidepressant- and anxiolytic-like efficacy in rodent behavioral paradigms . The metabotropic glutamate receptors, including mGlu7, are attractive therapeutic targets for a range of psychiatric and neurological disorders . Therefore, the continued development of mGlu7 modulators, including “7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one”, holds promise for future therapeutic applications .

Propriétés

IUPAC Name |

7-hydroxy-3-(4-iodophenoxy)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9IO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZKJJYWINSUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

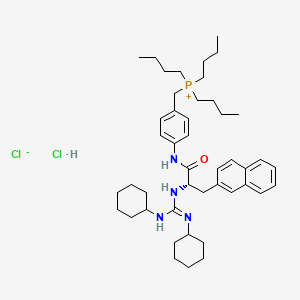

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1684156.png)

![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1684161.png)

![3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one](/img/structure/B1684164.png)

![5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B1684166.png)

![(2R)-3-[(4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684168.png)

![(2R)-3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684169.png)